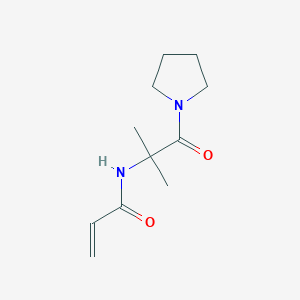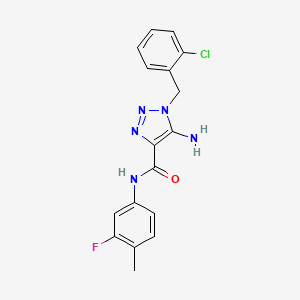
5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one , often involves the use of 3-amino-1,2,4-triazole . The use of a base can assist in the synthesis of an intermediate due to a reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate . This is followed by the involvement of an aldehyde, cyclization, and a dehydration process .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole group, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . The 1,2,4-triazole group operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate, followed by the involvement of an aldehyde, cyclization, and a dehydration process .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research on 1,2,4-triazole derivatives, such as those synthesized from various ester ethoxycarbonylhydrazones with primary amines, has shown significant antimicrobial activities. These compounds have been evaluated against various test microorganisms, demonstrating good to moderate activities, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities
The compound "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide" showcases antitumor activity by inhibiting the proliferation of certain cancer cell lines. This indicates the potential of triazole derivatives in cancer research and treatment, offering a path to novel antitumor agents (Hao et al., 2017).
Scaffold for Peptidomimetics and Biological Compounds
The versatility of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives in synthesizing peptidomimetics and biologically active compounds is notable. The ability to produce these compounds with complete regiocontrol opens avenues for creating structurally diverse molecules with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus (H5N1), highlighting the potential of triazole and pyrazole derivatives in developing antiviral drugs (Hebishy et al., 2020).
Theoretical and Structural Studies
Explorations into the structural characteristics of 1,2,4-triazole derivatives, including intermolecular interactions and theoretical analysis, contribute to our understanding of their chemical behavior and potential for drug design (Moreno-Fuquen et al., 2019).
Propiedades
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-10-6-7-12(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-4-2-3-5-13(11)18/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUKXTYKKGHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

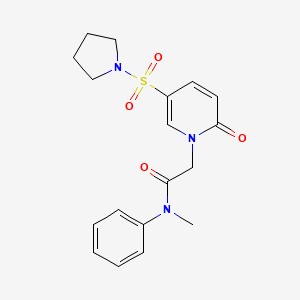
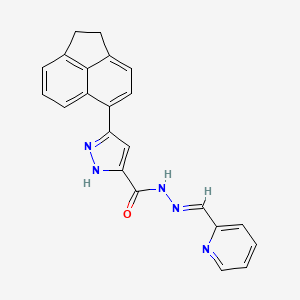
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2763888.png)
![(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid](/img/structure/B2763890.png)
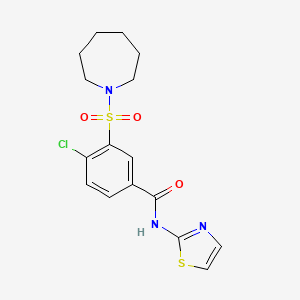

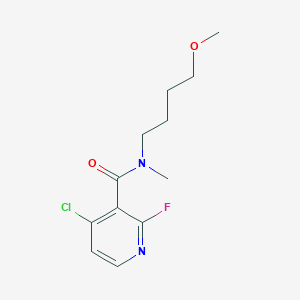
![3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide](/img/structure/B2763897.png)
![N-(2,4-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2763899.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2763902.png)
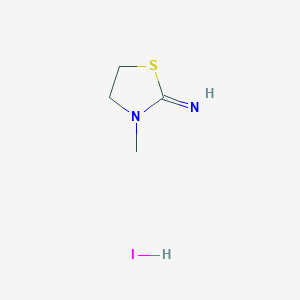
![Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate](/img/structure/B2763906.png)

